![molecular formula C31H31N3O4 B2811129 (11Z)-11-[(4-ethoxyphenyl)imino]-N-(2-methoxyphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide CAS No. 866346-32-9](/img/structure/B2811129.png)
(11Z)-11-[(4-ethoxyphenyl)imino]-N-(2-methoxyphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(11Z)-11-[(4-ethoxyphenyl)imino]-N-(2-methoxyphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide is a useful research compound. Its molecular formula is C31H31N3O4 and its molecular weight is 509.606. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Routes and Chemical Modifications
Research on quinoline and pyridine derivatives provides insights into synthetic methods that could be applicable to our compound of interest. For instance, studies have demonstrated various synthetic routes to create pyrano[3,2-c]quinoline and quinoline derivatives, which are valuable for pharmaceutical and material science applications. These methods include reactions involving arylmethylenemalononitriles and hydroxyquinolines, leading to the formation of complex heterocyclic structures that could exhibit diverse biological and chemical properties (Elagamey, El‐Taweel, & Khalil, 2012).
Biological Activities
Quinoline derivatives have been studied for their potential biological activities. For example, certain pyrano[2,3-d]pyrimidine and pyrano[3,2-c]quinoline derivatives have been synthesized and tested for their antimicrobial activities, showing significant efficacy against various bacterial and fungal strains. This indicates the potential for the compound to be explored for antimicrobial or other biological activities (Zhuravel et al., 2005).
Material Science Applications
In the realm of material science, specific quinoline derivatives have been developed as chemosensors for the detection of ions in aqueous solutions. Such compounds exhibit selective fluorescence or colorimetric responses to particular ions, indicating potential applications of our compound in environmental monitoring, diagnostic assays, and sensor technology. For instance, a novel fluorescent chemosensor based on quinoline has shown high selectivity for Cu2+ ions in aqueous solutions, highlighting the versatility of quinoline derivatives in developing sensitive and selective sensors (Li, 2016).
Properties
IUPAC Name |
4-(4-ethoxyphenyl)imino-N-(2-methoxyphenyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31N3O4/c1-3-37-23-14-12-22(13-15-23)32-31-25(30(35)33-26-10-4-5-11-27(26)36-2)19-21-18-20-8-6-16-34-17-7-9-24(28(20)34)29(21)38-31/h4-5,10-15,18-19H,3,6-9,16-17H2,1-2H3,(H,33,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVTWXSCRLADKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=C2C(=CC3=CC4=C5C(=C3O2)CCCN5CCC4)C(=O)NC6=CC=CC=C6OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
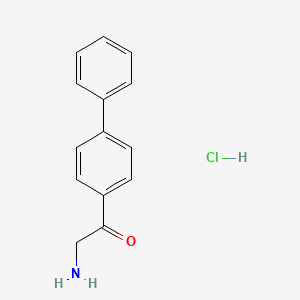
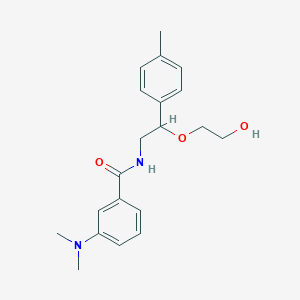
![7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-butylquinazoline-2,4(1H,3H)-dione](/img/structure/B2811049.png)
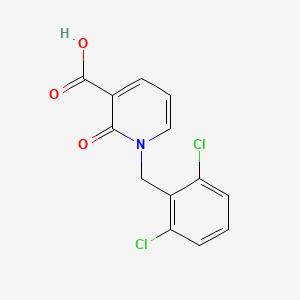
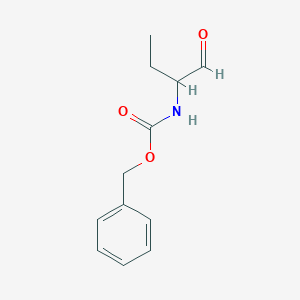
![2-[3-(3,5-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2811055.png)
![N-[5-[(4-chlorophenyl)sulfonyl]-4-(diethylamino)-2-pyrimidinyl]-N,N-dimethylamine](/img/structure/B2811058.png)
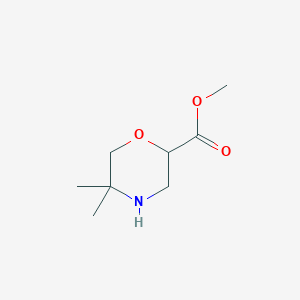
![5-(3-chlorophenyl)-4-[1-(4-chlorophenyl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2811062.png)



![3-[(2R)-2-methylpyrrolidin-1-yl]propan-1-amine](/img/structure/B2811068.png)
![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide](/img/structure/B2811069.png)
